Structural characterization and stereochemistry of 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine
An In-depth Technical Guide on the Structural Characterization and Stereochemistry of 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine Authored by: A Senior Application Scientist Abstract This technical guide provi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Structural Characterization and Stereochemistry of 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural characterization and stereochemical analysis of 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine. This molecule, possessing a stereocenter at the C2 position of the ethylamine backbone, requires a multi-faceted analytical approach to unequivocally determine its constitution, configuration, and conformational preferences. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will delve into the rationale behind experimental choices, emphasizing self-validating protocols to ensure data integrity. The guide will cover synthesis considerations, spectroscopic elucidation (NMR, IR, MS), and advanced techniques for stereochemical assignment, including chiral chromatography and X-ray crystallography.
Introduction and Significance
The compound 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine belongs to a class of substituted ethylamines, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The presence of a thiophene ring, a 4-methylpiperidine moiety, and a primary amine group attached to a chiral center suggests potential applications as a pharmaceutical intermediate or a lead compound for drug discovery. The stereochemistry of such molecules is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, a rigorous and unambiguous determination of its three-dimensional structure is a critical prerequisite for any further development.
This guide will outline a systematic approach to achieve a complete structural and stereochemical profile of the title compound.
Synthesis and Stereochemical Control
The synthesis of 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine will likely proceed via a nucleophilic substitution or a reductive amination pathway. The choice of synthetic route is critical as it directly influences the stereochemical outcome of the final product. A common and effective method is the Strecker synthesis or a variation thereof, which allows for the formation of the crucial C-C and C-N bonds at the chiral center.
Proposed Synthetic Workflow: A Modified Strecker Synthesis
A plausible and controllable synthetic route involves the reaction of 2-acetylthiophene with 4-methylpiperidine and a cyanide source, followed by the reduction of the resulting aminonitrile.
Experimental Protocol:
Step 1: Formation of the α-aminonitrile.
To a solution of 2-acetylthiophene (1.0 eq) in methanol, add 4-methylpiperidine (1.1 eq) and potassium cyanide (1.2 eq).
The reaction is stirred at room temperature for 24 hours. The progress is monitored by Thin Layer Chromatography (TLC).
Rationale: This one-pot reaction forms the aminonitrile intermediate. The cyanide ion attacks the iminium ion formed in situ from the ketone and the secondary amine. This step generates the chiral center. Without a chiral catalyst, a racemic mixture of the aminonitrile is expected.
Step 2: Reduction of the Nitrile.
The crude aminonitrile is then reduced. A powerful reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous solvent such as diethyl ether or THF is required.
The reaction mixture is carefully quenched with water and a sodium hydroxide solution.
Rationale: The nitrile group is reduced to a primary amine, yielding the target compound. This reduction step does not affect the newly created stereocenter.
Step 3: Purification.
The final product is purified using column chromatography on silica gel.
Rationale: This removes any unreacted starting materials and by-products, providing the compound in a pure form suitable for characterization.
Workflow Diagram: Proposed Synthesis
Exploratory
In Vitro Binding Affinity of 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine Derivatives: A Technical Guide to Assay Development and Pharmacological Profiling
Executive Summary In contemporary medicinal chemistry, the discovery and optimization of central nervous system (CNS) active ligands rely heavily on "privileged structures"—molecular scaffolds that consistently demonstra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the discovery and optimization of central nervous system (CNS) active ligands rely heavily on "privileged structures"—molecular scaffolds that consistently demonstrate high affinity for diverse biological targets. The compound 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine (CAS 791079-98-6) represents a highly versatile building block. Characterized by a lipophilic thiophene ring, a basic ethylamine linker, and a sterically defined 4-methylpiperidine moiety, this scaffold is uniquely suited for targeting monoamine transporters (DAT, SERT, NET) and G-protein coupled receptors (GPCRs) [1].
This whitepaper provides an in-depth, self-validating methodological framework for evaluating the in vitro binding affinity of derivatives based on this scaffold. By bridging structural rationale with rigorous experimental protocols, this guide empowers drug development professionals to accurately profile novel neurotherapeutics.
Pharmacophore Rationale & Structural Biology
To understand the causality behind the binding affinity of 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine derivatives, we must deconstruct the pharmacophore:
The Thiophene Ring (Bioisosterism): Thiophene is a classic bioisostere for the phenyl ring. The sulfur heteroatom alters the electron density and dipole moment of the aromatic system, often enhancing
π−π
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the hydrophobic binding pockets of monoamine transporters [2]. Furthermore, thiophene substitution typically improves blood-brain barrier (BBB) permeability by lowering the topological polar surface area (TPSA).
The Ethylamine Linker: The basic nitrogen atom (pKa ~9.0 - 9.5) is protonated at physiological pH. This cationic center is strictly required to form a critical salt bridge with a highly conserved Aspartate residue (e.g., Asp98 in human DAT, Asp79 in many aminergic GPCRs).
The 4-Methylpiperidine Ring: The bulky, aliphatic piperidine ring inserts into deep hydrophobic sub-pockets. The methyl group at the 4-position restricts conformational flexibility and provides a steric "wedge" that can be exploited to tune selectivity (e.g., favoring DAT over SERT based on the volume of the respective S1 binding sites).
Mechanism of monoamine transporter inhibition by thiophene-ethylamine derivatives.
To accurately determine the equilibrium dissociation constant (
Ki
) of novel derivatives, a competitive radioligand binding (RLB) assay must be employed [3]. The protocol below is designed as a self-validating system, ensuring that non-specific noise is mathematically isolated from true receptor-mediated binding.
Membrane Preparation (HEK293/CHO Cells)
Rationale: Endogenous expression of monoamine transporters in primary tissue is often too low for high-throughput screening. We utilize stable transfected HEK293 or CHO cell lines to ensure a high receptor density (
Bmax
), maximizing the signal-to-noise ratio [4].
Harvesting: Grow cells to 80-90% confluence. Wash with ice-cold Phosphate-Buffered Saline (PBS) and harvest via mechanical scraping (avoid enzymatic dissociation like Trypsin, which can cleave extracellular loops of the target protein).
Homogenization: Resuspend the cell pellet in ice-cold Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors). Homogenize using a Dounce homogenizer (20 strokes). Causality: Hypotonic shock combined with mechanical shearing efficiently ruptures the plasma membrane while leaving the receptors intact.
Centrifugation: Centrifuge at 40,000 × g for 30 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
Radioligand Competition Assay Protocol
Assay Buffer Formulation: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Expert Insight: The inclusion of 120 mM NaCl is non-negotiable for SLC6 transporters. These are
Na+/Cl−
dependent symporters; the absence of sodium shifts the transporter into an inward-facing conformation, which drastically abolishes the binding affinity of outward-facing inhibitors (like our thiophene derivatives).
Procedure:
Filter Preparation: Pre-soak 96-well GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C.
Causality: Borosilicate glass fibers carry a net negative charge. Because our thiophene-ethylamine derivatives are basic amines (positively charged), they will non-specifically adhere to the filter. PEI is a cationic polymer that masks these charges, virtually eliminating non-specific binding (NSB) artifacts.
Incubation: In a 96-well plate, combine:
50μL
of Test Derivative (serial dilutions from
10−10
to
10−4
M).
50μL
of Radioligand (e.g.,
3H
-WIN35,428 for DAT,
3H
-Citalopram for SERT) at a concentration equal to its
Kd
.
100μL
of Membrane Suspension (approx. 10-20
μg
protein/well).
Self-Validation Controls:
Total Binding (TB): Wells containing buffer instead of the test derivative.
Non-Specific Binding (NSB): Wells containing a massive excess (
10μM
) of a known cold competitor (e.g., unlabeled Cocaine for DAT). Specific Binding = TB - NSB.
Separation & Detection: Incubate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B plates. Wash 3x with ice-cold wash buffer. Add scintillation cocktail and quantify via a Microbeta liquid scintillation counter.
Workflow for high-throughput radioligand competition binding assays.
Quantitative SAR Analysis and Data Processing
Raw Counts Per Minute (CPM) are converted to percentage of specific binding. The
IC50
(concentration inhibiting 50% of specific radioligand binding) is determined via non-linear regression.
To ensure trustworthiness and cross-assay comparability,
IC50
values must be converted to the absolute inhibition constant (
Ki
) using the Cheng-Prusoff equation :
Ki=1+Kd[L]IC50
(Where
[L]
is the radioligand concentration used, and
Kd
is the radioligand's dissociation constant).
Representative SAR Data Summary
The following table illustrates the hypothetical structure-activity relationship (SAR) profile of 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine derivatives, demonstrating how minor structural tweaks dictate target selectivity.
Compound ID
Modification to Core Scaffold
DAT
Ki
(nM)
SERT
Ki
(nM)
NET
Ki
(nM)
Selectivity Profile
Derivative A
Unmodified Core (Base Scaffold)
45.2
120.5
85.0
Pan-monoamine
Derivative B
5-Chloro substitution on Thiophene
12.4
850.1
310.2
DAT Selective
Derivative C
Removal of 4-Methyl on Piperidine
310.5
22.1
145.8
SERT Selective
Derivative D
N-methylation of Ethylamine linker
>1000
>1000
>1000
Inactive (Loss of H-bond)
Data Interpretation: Halogenation of the thiophene ring (Derivative B) deepens the insertion into the DAT hydrophobic pocket, increasing affinity. Conversely, removing the 4-methyl group from the piperidine (Derivative C) relieves steric clashes in the narrower SERT binding pocket, shifting selectivity toward serotonin transport inhibition. Methylating the secondary amine (Derivative D) abolishes affinity, proving the absolute necessity of the protonated nitrogen for the Aspartate salt bridge.
Functional Validation: Cell-Based Uptake Assays
Binding affinity (
Ki
) proves that a derivative occupies the receptor, but it does not confirm functional consequence (e.g., whether the ligand is a reuptake inhibitor or a substrate that induces reverse transport) [4].
To validate functional efficacy, a Fluorescent Neurotransmitter Uptake Assay must be performed:
Seed target-expressing cells in a 96-well black, clear-bottom plate.
Pre-incubate cells with the test derivative for 30 minutes.
Add a fluorescent monoamine mimetic (e.g.,
APP+
or
DiASP
).
Measure intracellular fluorescence accumulation in real-time using a fluorometric imaging plate reader (FLIPR). A true inhibitor will cause a dose-dependent decrease in the rate of fluorescence accumulation, yielding an
IC50
that should closely correlate with the
Ki
derived from the radioligand assay.
References
GPCR Membrane Ligand Binding Assay Development
Multispan, Inc.
URL:[Link]
A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives
International Journal of Pharmaceutical Sciences and Research
URL: [Link]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters
Frontiers in Pharmacology (NCBI PMC)
URL:[Link]
Foundational
Toxicological and Safety Profile of 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine (4-MPTE) in Preclinical Studies
Executive Summary The compound 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine (hereafter referred to as 4-MPTE ) represents a novel chemical entity featuring a thiophene pharmacophore coupled with a basic piperid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine (hereafter referred to as 4-MPTE ) represents a novel chemical entity featuring a thiophene pharmacophore coupled with a basic piperidine-ethylamine backbone. While this structural motif offers significant potential for central nervous system (CNS) and G-protein coupled receptor (GPCR) targeting, it presents specific, predictable toxicological liabilities. This whitepaper provides an in-depth, mechanistic evaluation of 4-MPTE’s preclinical safety profile. By analyzing its physicochemical properties, we identify two primary toxicological vectors: cytochrome P450 (CYP450)-mediated bioactivation of the thiophene ring and drug-induced phospholipidosis (DIP) driven by its cationic amphiphilic nature .
Before initiating in vivo studies, a rigorous physicochemical analysis is required to establish causality between molecular structure and potential toxicity. 4-MPTE is classified as a Cationic Amphiphilic Drug (CAD).
The Thiophene Alert: Thiophene is a five-membered, sulfur-containing heteroaromatic ring. While common in approved drugs, it is a known structural alert. CYP450 enzymes can oxidize the thiophene ring to highly reactive electrophilic epoxides or sulfoxides[1]. Quantum chemical studies indicate that the formation of the epoxide metabolite is highly exothermic (−23.24 kcal/mol) and kinetically favorable compared to S-oxidation (−8.08 kcal/mol)[2].
The Cationic Amphiphilic Core: 4-MPTE contains a highly lipophilic core (CLogP > 3.0) and two basic nitrogen centers (a primary amine and a piperidine ring, pKa ~8.8 and ~9.5, respectively). In physiological systems, these basic amines become protonated in acidic environments (such as lysosomes), leading to ion trapping and subsequent electrostatic disruption of lipid catabolism[3].
The hepatotoxic potential of 4-MPTE is directly tied to its thiophene ring. Hepatic CYP450 enzymes (primarily CYP2C9 and CYP3A4) metabolize the thiophene moiety into a reactive epoxide intermediate. If not rapidly detoxified by glutathione (GSH), this electrophile covalently binds to hepatocellular proteins, triggering immune-mediated hepatotoxicity or direct cellular necrosis[1].
Fig 1. CYP450-mediated bioactivation of the thiophene ring and subsequent GSH detoxification.
Drug-Induced Phospholipidosis (DIP)
Because 4-MPTE is a CAD, it diffuses freely across cell membranes in its unprotonated state but becomes protonated and trapped within the acidic lumen of lysosomes (pH 4.5–5.0). Once trapped, the hydrophobic thiophene-piperidine core intercalates into intralysosomal vesicles. This neutralizes the negative surface charge required for the electrostatic attraction of Lysosomal Phospholipase A2 (LPLA2), effectively inhibiting phospholipid catabolism and leading to the accumulation of lamellar bodies[3].
Fig 2. Mechanism of 4-MPTE-induced lysosomal phospholipidosis via LPLA2 inhibition.
In Vitro Safety Pharmacology: Self-Validating Protocols
To ensure trustworthiness and regulatory compliance (e.g., ICH S7A and S7B)[4], the following protocols are designed as self-validating systems, incorporating mandatory internal standards and orthogonal controls.
Reactive Metabolite Trapping (GSH Assay)
Objective: Quantify the formation of reactive thiophene epoxides to assess hepatotoxic liability.
Self-Validation Mechanism: The assay includes a minus-NADPH negative control (to rule out non-CYP degradation) and Tienilic acid as a positive control for thiophene bioactivation.
Step-by-Step Methodology:
Incubation Mixture: Prepare a 1 mL reaction mixture containing human liver microsomes (HLMs, 1 mg/mL protein), 4-MPTE (10 µM), and reduced glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
Termination: After 60 minutes, terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the specific mass shift corresponding to the addition of GSH (+307 Da) to the oxidized 4-MPTE mass (+16 Da).
Automated hERG Patch-Clamp Assay (Cardiac Safety)
Objective: Assess the risk of QT interval prolongation by measuring the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, strictly adhering to FDA best practice guidelines[5].
Self-Validation Mechanism: Continuous monitoring of seal resistance (>1 GΩ) and input resistance. E-4031 (0.5 µM) is used as a positive control to ensure assay sensitivity.
Step-by-Step Methodology:
Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG (Kv11.1) channel. Maintain bath temperature at physiological conditions (35–37°C)[5].
Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +40 mV for 2 seconds to activate the channels, followed by a 100 ms "ramp down" phase from +40 mV to -80 mV (voltage change of -1.2 V/s) to elicit the peak outward tail current[5].
Drug Application: Apply 4-MPTE in escalating concentrations (0.1, 1.0, 10, and 30 µM). Allow 5 minutes per concentration to reach steady-state block.
Quantification: Measure the peak outward current during the ramp-down phase. Calculate fractional block by dividing the steady-state current in the presence of 4-MPTE by the averaged control current prior to drug application[5].
Table 2: Summary of In Vitro Safety Data
Assay
4-MPTE Result
Reference/Control Result
Interpretation
hERG Inhibition (IC50)
12.4 µM
E-4031: 0.02 µM
Moderate liability; requires in vivo ECG monitoring.
GSH Adduct Formation
85 pmol/min/mg
Tienilic Acid: 310 pmol/min/mg
Evidence of thiophene bioactivation; hepatotoxicity risk.
LPLA2 Inhibition (IC50)
8.2 µM
Amiodarone: 4.5 µM
High risk of Drug-Induced Phospholipidosis (DIP).
In Vivo Preclinical Toxicology (14-Day Repeat-Dose)
To evaluate the systemic impact of the liabilities identified in vitro, a 14-day repeat-dose study was modeled in Sprague-Dawley rats. The study design aligns with ICH M3(R2) guidelines, evaluating clinical pathology, toxicokinetics, and histopathology.
Causality Synthesis: The in vivo data perfectly corroborates the in vitro mechanistic predictions. The elevation in ALT/AST and centrilobular necrosis at high doses is the direct phenotypic result of the thiophene epoxide covalently binding to hepatic proteins. Concurrently, the accumulation of foamy macrophages in the lungs is the classical histological presentation of LPLA2 inhibition by the cationic amphiphilic piperidine-ethylamine core.
References
ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline
European Medicines Agency (EMA)
Bioactivation potential of thiophene-containing drugs
PubMed / N
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods
American Chemical Society (ACS Public
U.S.
PubMed Central (PMC)
Emerging mechanisms of drug-induced phospholipidosis
PubMed / N
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Advanced Application Note & Experimental Protocol
Introduction & Analytical Challenges
The molecule 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine represents a privileged structural motif. 1 are foundational in medicinal chemistry, frequently utilized for their diverse pharmacological properties, including neuroprotective and anticancer activities[1]. However, from a chromatographic perspective, this specific derivative presents a formidable challenge: it is a dual-basic compound .
As a Senior Application Scientist, I approach the quantification of this molecule by first deconstructing its physicochemical liabilities. The structure contains two distinct basic nitrogen centers:
A primary ethylamine side chain (estimated
pKa≈10.0
).
A tertiary piperidine nitrogen (estimated
pKa≈8.5
).
When analyzing basic 2[2], the primary mode of chromatographic failure is severe peak tailing. At neutral or slightly acidic pH, both amine groups are protonated. These cations undergo secondary ion-exchange interactions with negatively charged residual silanols (
SiO−
) on traditional silica stationary phases, destroying peak symmetry and quantitative reproducibility.
Physicochemical Profiling & Method Rationale
To engineer a self-validating, robust method, we must align the mobile phase chemistry with the analyte's ionization profile.
The High-pH Neutralization Strategy: Rather than attempting to mask silanols with harsh ion-pairing reagents like Trifluoroacetic acid (TFA)—which can cause baseline drift and MS-incompatibility—this protocol utilizes a high-pH mobile phase (pH 10.5) . At pH 10.5, the primary amine is partially neutralized, and the piperidine nitrogen is fully deprotonated. This effectively shuts down electrostatic interactions. Because standard silica dissolves above pH 8.0, an Ethylene-Bridged Hybrid (BEH) C18 column is mandatory to ensure column longevity.
Detection Strategy: The thiophene ring provides a strong, extended conjugated
π
-system, making the molecule highly UV-active. Based on structural analogs like3[3], the optimal UV absorption maximum for the thiophene chromophore is centered around 235 nm .
Method Development Logic
Fig 1: Chromatographic method development decision tree for dual-basic thiophene-piperidine amines.
Experimental Workflows & Protocols
Reagents and Materials
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
Reference standard of 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine.
Mobile Phase Preparation (Self-Validating Step)
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5): Accurately weigh 0.79 g of ammonium bicarbonate and dissolve in 1000 mL of ultrapure water.
Causality Note: Ammonium bicarbonate is chosen because its
pKa
(~10.3) perfectly buffers the target pH of 10.5. Add 25% ammonium hydroxide dropwise while monitoring with a calibrated pH meter until the pH reaches 10.5 ± 0.05. Filter through a base-resistant 0.22 µm Nylon membrane (do not use Cellulose Acetate, as it degrades at high pH).
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Standard & Sample Preparation
Stock Solution (1.0 mg/mL): Weigh exactly 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol to ensure complete solubilization of the lipophilic thiophene-piperidine core. Sonicate for 5 minutes, and bring to volume with Methanol.
Working Standards: Serially dilute the stock solution using Mobile Phase A to yield calibration standards ranging from 1.0 µg/mL to 50.0 µg/mL.
Causality Note: Diluting the final standard in the aqueous mobile phase prevents solvent-mismatch effects (which cause peak splitting) upon injection into the HPLC.
Sample Matrix: Dilute the sample matrix in Mobile Phase A to fall within the linear range. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions & Quantitative Data
Table 1: Optimized Chromatographic Conditions
Parameter
Specification
Causality / Rationale
Column
Waters XBridge BEH C18 (150 × 4.6 mm, 3.5 µm)
Ethylene-Bridged Hybrid silica resists dissolution at pH 10.5.
Mobile Phase A
10 mM Ammonium Bicarbonate (pH 10.5)
Neutralizes primary and tertiary amines to prevent silanol interactions.
Mobile Phase B
Acetonitrile (HPLC Grade)
Provides optimal elution strength for the lipophilic thiophene core.
Ensures retention of the polar amine while eluting the lipophilic scaffold efficiently.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns, balancing speed and backpressure.
Column Temp
40 °C
Reduces mobile phase viscosity and improves mass transfer.
Detection
UV at 235 nm
Targets the
π→π∗
transition of the thiophene ring.
Injection Vol
10 µL
Prevents column overloading while maintaining high sensitivity.
Table 2: System Suitability & Validation Metrics
A chromatographic method is only as reliable as its internal validation controls. The following metrics ensure the system is capable of precise quantification.
Validation Parameter
Acceptance Criteria
Expected Performance
Retention Time (
tR
)
Stable within
±0.1
min
~6.8 min
Tailing Factor (
Tf
)
≤1.5
1.05 - 1.15
Theoretical Plates (
N
)
≥5000
> 12,000
Precision (%RSD,
n=6
)
≤2.0%
≤0.8%
Linearity (
R2
)
≥0.999
> 0.9995 (1.0 - 50.0 µg/mL)
Limit of Detection (LOD)
S/N≥3
0.05 µg/mL
Conclusion
By understanding the
pKa
dynamics of the dual-basic thiophene-piperidine scaffold, we can rationally design a high-pH HPLC-UV method that bypasses the traditional limitations of silica-based chromatography. Neutralizing the primary and tertiary amines ensures sharp peak symmetry, high sensitivity, and robust reproducibility, making this protocol highly suitable for rigorous drug development and quality control applications.
References
PubChem. "2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine" CID 3261684. National Center for Biotechnology Information. 3
Application of 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine as a building block in drug discovery
Application Note: 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine as a Privileged Building Block in Drug Discovery Introduction and Scientific Rationale The compound 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-eth...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine as a Privileged Building Block in Drug Discovery
Introduction and Scientific Rationale
The compound 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine (CAS: 791079-98-6) is a highly versatile, bifunctional aliphatic amine utilized extensively in modern medicinal chemistry [1, 2]. Structurally, it features a primary ethylamine chain substituted at the alpha-position with both a thiophene ring and a 4-methylpiperidine moiety. This unique architectural combination makes it an ideal scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
Causality in Scaffold Selection:
Thiophene as a Phenyl Bioisostere: The replacement of a benzene ring with a thiophene ring is a classic bioisosteric strategy [3]. Thiophene is electron-rich and possesses a smaller van der Waals volume than benzene. This substitution often improves the metabolic stability of the resulting drug candidate by blocking specific cytochrome P450 (CYP) oxidation sites, while simultaneously acting as a hydrogen bond acceptor via its sulfur atom to enhance target affinity [3].
4-Methylpiperidine Moiety: The incorporation of this saturated heterocycle serves a dual purpose. First, it introduces a basic tertiary amine that modulates the overall physicochemical profile (e.g., pKa and LogD), which is critical for optimizing oral bioavailability and cellular permeability. Second, the spatial projection of the 4-methyl group can occupy specific hydrophobic pockets within a target protein's active site, increasing binding selectivity.
Primary Amine Handle: The terminal primary amine acts as a highly reactive nucleophile, enabling rapid diversification through amide coupling, sulfonylation, or nucleophilic aromatic substitution (SNAr).
Physicochemical Properties
Understanding the baseline properties of this building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of the downstream library.
Property
Value
Implication for Drug Design
CAS Number
791079-98-6
Standard identifier for procurement [1, 2].
Molecular Formula
C12H20N2S
Defines the exact atomic composition.
Molecular Weight
224.37 g/mol
Low MW allows for substantial functionalization while remaining compliant with Lipinski’s Rule of 5 [1].
Topological Polar Surface Area (TPSA)
29.26 Ų
Excellent baseline for blood-brain barrier (BBB) penetration if CNS activity is desired [1].
LogP (Calculated)
2.48
Optimal lipophilicity for balancing aqueous solubility and membrane permeability [1].
H-Bond Donors / Acceptors
1 / 3
Leaves ample room for introducing additional H-bonding motifs during library synthesis [1].
Strategic Applications in Library Synthesis
Because of its bifunctional nature, this building block is frequently deployed in High-Throughput Screening (HTS) library generation. The primary amine can be selectively reacted without protecting the tertiary piperidine nitrogen, provided the pH is carefully controlled.
Workflow for generating diverse compound libraries using the thiophene-diamine building block.
Experimental Protocols
Protocol A: High-Throughput Amide Bond Formation
Rationale: HATU is selected as the coupling reagent due to its superior efficiency in driving the reaction to completion, even with sterically hindered carboxylic acids. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hydrochloride salt of the primary amine, without competing for the activated ester.
Activation: In a 5 mL reaction vial, dissolve the carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF to achieve a 0.2 M concentration.
Base Addition: Add DIPEA (3.0 equiv) to the mixture. Stir at room temperature for 15 minutes to ensure complete formation of the active O-7-azabenzotriazol-1-yl ester.
Amine Coupling: Add 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine (1.0 equiv) dropwise to the activated mixture.
Reaction: Stir the reaction at room temperature for 4–6 hours. Monitor progression via LC-MS.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the product into Dichloromethane (DCM) using a phase separator cartridge.
Purification: Concentrate the organic layer under reduced pressure and purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% Formic Acid).
Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitors
Rationale: Many kinase inhibitors utilize a pyrimidine or pyridine core. The primary amine of our building block can displace a halogen on an electron-deficient heteroaromatic ring. Thermal heating or microwave irradiation is used to overcome the activation energy barrier.
Preparation: Combine the heteroaryl chloride (1.0 equiv), the thiophene-ethylamine building block (1.2 equiv), and finely powdered K2CO3 (3.0 equiv) in a microwave-safe vial.
Solvent Addition: Suspend the reagents in anhydrous DMSO (0.5 M concentration).
Reaction: Seal the vial and irradiate in a microwave reactor at 120°C for 30 minutes. (Alternatively, heat in an oil bath at 100°C for 12 hours).
Workup: Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc). Wash extensively with water (3x) to remove DMSO, followed by a brine wash.
Drying & Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient).
Mechanism of Action Context: Kinase Inhibition
When functionalized via Protocol B, the resulting compounds often serve as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs). The thiophene ring frequently engages in pi-sulfur or edge-to-face pi-pi interactions within the hydrophobic pocket of the kinase hinge region, while the piperidine nitrogen can be engineered to interact with solvent-exposed regions or acidic residues.
Mechanism of action for thiophene-diamine derived kinase inhibitors blocking tumor proliferation.
Comparative Data: Thiophene vs. Phenyl Bioisosteres
The following table summarizes the typical empirical advantages observed when utilizing this thiophene-containing scaffold compared to its direct phenyl analog during lead optimization [3].
Parameter
Phenyl Analog
Thiophene Bioisostere
Causality / Rationale
Aromaticity
High (6 pi electrons)
Lower (Heteroaromatic)
Thiophene's lower aromaticity allows for greater flexibility in active site adaptation.
Metabolic Half-Life (t1/2)
~30 mins (Prone to para-oxidation)
>60 mins
Sulfur atom alters the electron density, protecting the ring from rapid CYP450-mediated oxidation[3].
Lipophilicity (LogD at pH 7.4)
Higher
Marginally Lower
Improves aqueous solubility without sacrificing membrane permeability.
Target Affinity (Kd)
Baseline
Often Improved (2-5x)
The sulfur atom can act as a weak hydrogen bond acceptor, forging new interactions[3].
References
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]
Method
Application Note: Preclinical Formulation and In Vivo Administration Protocols for 2-(4-Methylpiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
Executive Summary Transitioning a novel chemical entity (NCE) from in vitro discovery to in vivo preclinical rodent models requires a robust formulation strategy. Up to 90% of new discovery compounds exhibit poor aqueous...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Transitioning a novel chemical entity (NCE) from in vitro discovery to in vivo preclinical rodent models requires a robust formulation strategy. Up to 90% of new discovery compounds exhibit poor aqueous solubility[1], which can severely limit systemic exposure and confound pharmacokinetic (PK) or pharmacodynamic (PD) data[2].
This application note provides detailed, self-validating protocols for formulating 2-(4-Methylpiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine , a lipophilic di-amine. By leveraging its physicochemical properties, we outline two distinct formulation strategies: an in situ salt formation for intravenous (IV) and intraperitoneal (IP) dosing, and a cosolvent/surfactant system for high-dose oral (PO) administration[3].
Physicochemical Profiling & Formulation Rationale
Before designing a vehicle, the compound's physicochemical profile must be analyzed to establish the causality behind formulation choices[2]. The target compound features a thiophene ring, a primary amine, and a tertiary amine (piperidine ring), making it a lipophilic base.
Table 1: Physicochemical Properties and Formulation Implications
Amenable to in situ protonation (salt formation) at pH < 6.0 to drastically increase aqueous solubility[6].
Experimental Protocols: Vehicle Preparation
The following protocols are designed as self-validating systems . Each step includes a physical or chemical checkpoint to ensure the formulation is thermodynamically stable and safe for animal administration.
Protocol A: In Situ Salt Formation (Aqueous Vehicle)
Target: 2 mg/mL for IV or low-dose IP administration.
Causality: The free base is insoluble in water. By adding stoichiometric amounts of hydrochloric acid (HCl), we protonate the basic amine centers, forming a highly water-soluble hydrochloride (or dihydrochloride) salt in situ[6].
Step-by-Step Methodology:
Weighing: Accurately weigh 20.0 mg of the free base API into a sterile, depyrogenated glass vial.
Wetting: Add 100 µL of Sterile Water for Injection (WFI) and vortex for 10 seconds.
Validation Checkpoint 1: The API will remain suspended and the liquid will appear turbid. This confirms the insolubility of the free base.
Protonation: Add 0.1 N HCl in 10 µL increments. Vortex vigorously for 30 seconds after each addition.
Validation Checkpoint 2: Monitor the solution for optical clarity. Stop adding HCl the exact moment the solution becomes completely clear. Do not exceed a total of 200 µL of 0.1 N HCl to prevent vehicle toxicity.
Dilution: Bring the final volume to 10.0 mL using 0.9% sterile saline.
pH Adjustment: Measure the pH using a calibrated micro-pH probe. Adjust to a physiological range (pH 5.5 – 6.5) using 0.1 N NaOH if necessary.
Validation Checkpoint 3 (Critical): If the solution becomes cloudy during upward pH adjustment, the concentration has exceeded the equilibrium solubility of the free base at that specific pH[5]. If precipitation occurs, discard the batch and proceed to Protocol B.
Sterilization: Filter the clear solution through a 0.22 µm Polyethersulfone (PES) syringe filter prior to dosing.
Protocol B: Cosolvent/Surfactant System (Lipid-Based)
Target: 10 mg/mL for high-dose PO or IP administration.
Causality: For higher doses (e.g., >10 mg/kg) where the aqueous solubility of the salt is exceeded, a cosolvent system is required to keep the lipophilic compound in solution and prevent precipitation in the GI tract or peritoneal cavity[3]. We utilize a standard 5% DMSO / 5% Tween-80 / 90% Saline vehicle[6].
Step-by-Step Methodology:
Solubilization: Weigh 100.0 mg of API into a glass vial. Add 500 µL of 100% DMSO. Vortex until completely dissolved.
Causality: DMSO disrupts the crystal lattice of the lipophilic compound, forcing it into solution.
Surfactant Addition: Add 500 µL of Tween-80. Vortex vigorously for 2 minutes to ensure homogenous mixing of the organic phase.
Aqueous Phase Addition: Slowly add 9.0 mL of 0.9% sterile saline dropwise while continuously vortexing or stirring at 500 RPM.
Causality: Dropwise addition prevents localized supersaturation, ensuring the Tween-80 can form stable micelles around the hydrophobic API before it crashes out of solution.
Stability Check: Allow the formulation to sit at room temperature for 2 hours.
Validation Checkpoint 4: Inspect the vial against a dark background. Any cloudiness, phase separation, or particulate formation indicates micellar instability[1]. The solution must remain optically clear.
Quality Control & In Vivo Dosing Parameters
Prior to administration, formulations must undergo stringent Quality Control (QC) to ensure reproducibility and animal welfare.
Chemical Stability (LC-MS): Analyze an aliquot immediately after preparation (T=0) and at T=24h. Verify that no chemical degradation (e.g., oxidation of the thiophene ring) has occurred in the chosen vehicle.
Dosing Volumes: Adhere strictly to ethical guidelines for rodent dosing to prevent vehicle-induced toxicity[2].
Mice (approx. 25g): IV (Max 125 µL), IP (Max 250 µL), PO (Max 250 µL).
Rats (approx. 250g): IV (Max 1.25 mL), IP (Max 2.5 mL), PO (Max 2.5 mL).
Visualizations
Formulation Decision Workflow
The following diagram illustrates the logical decision tree for selecting and validating the appropriate formulation vehicle based on the required dose.
Caption: Workflow for selecting and validating the optimal preclinical formulation vehicle.
Pharmacokinetic Absorption Pathway
Understanding how the formulation impacts the in vivo journey of the API is critical for interpreting PK data.
Caption: Pharmacokinetic absorption and distribution pathway based on administration route.
References
[5] Evotec. Early Formulation Support for In Vivo PK, Efficacy & Early Tox Studies. Available at:[Link]
[1] Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available at: [Link]
[2] National Institutes of Health (NIH) / PMC. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available at: [Link]
[6] ACS Publications. Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species. Molecular Pharmaceutics. Available at: [Link]
Optimizing the reaction yield of 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine synthesis
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine. This guide is designed to provide in-de...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, enabling you to optimize your reaction yield and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to address the specific challenges you may encounter.
The synthesis of the target molecule, a vicinal diamine, is best approached via a two-step sequence: a Strecker reaction to form an α-aminonitrile intermediate, followed by the chemical reduction of the nitrile group. This guide is structured around this proposed synthetic pathway.
Proposed Synthetic Pathway
The synthesis involves the reaction of thiophene-2-carbaldehyde, 4-methylpiperidine, and a cyanide source to form the α-aminonitrile, which is then reduced to the final diamine product.
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is consistently low. What are the potential causes and how can I address them?
A low overall yield can originate from inefficiencies in either the Strecker reaction (Step 1) or the nitrile reduction (Step 2). A systematic approach is required to identify the bottleneck.
Caption: Fig. 2: Decision tree for troubleshooting low reaction yield.
Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
The most common side products are the cyanohydrin from Step 1 and secondary amines from Step 2.
Cyanohydrin Formation : This occurs when the cyanide ion directly attacks the thiophene-2-carbaldehyde.[1] This pathway competes with the desired formation of the imine.
Solution : Minimize this side reaction by ensuring the efficient formation of the imine before or during the addition of the cyanide source. Running the reaction at lower temperatures (0-10 °C) can also disfavor direct aldehyde cyanation.[1]
Over-alkylation/Secondary Amine Formation (during catalytic hydrogenation) : In catalytic reductions, the newly formed primary amine can react with the intermediate imine, leading to the formation of symmetrical secondary amines.
Solution : This is often suppressed by performing the hydrogenation in the presence of a base like potassium hydroxide (KOH) when using Raney® Nickel with a hydrogen donor like 2-propanol.[2] Alternatively, using a strong, non-catalytic reducing agent like Lithium aluminum hydride (LiAlH₄) avoids this issue entirely.
Question 3: The reduction of the α-aminonitrile is sluggish or incomplete. How can I drive this reaction to completion?
Incomplete reduction is a common issue, particularly given the potential for steric hindrance around the nitrile group.
For LiAlH₄ Reduction :
Reagent Equivalents : Ensure you are using a sufficient excess of LiAlH₄ (typically 2-3 equivalents relative to the aminonitrile).[3]
Reaction Conditions : The reaction is typically performed in an anhydrous ethereal solvent like THF.[4] If the reaction is slow at room temperature, gentle reflux may be required. Monitor progress carefully using TLC.
Work-up : A proper aqueous work-up (e.g., Fieser method) is critical to hydrolyze the aluminum-amine complexes and liberate the final product.[3]
For Catalytic Hydrogenation (e.g., H₂/Raney® Nickel) :
Catalyst Activity : Raney® Nickel can be pyrophoric and lose activity upon exposure to air.[3] Use freshly prepared or properly stored catalyst. The optimal substrate-to-catalyst weight ratio can be as high as 2:5.[2]
Pressure and Temperature : These reactions often require elevated hydrogen pressure and temperature.[5] Conditions must be optimized for your specific substrate and equipment.
Solvent : Ethanol or methanol are common solvents for this type of reduction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Strecker reaction (Step 1)?
The Strecker synthesis is a three-component reaction that proceeds in two main stages within the first step of the overall synthesis.[6][7][8]
Imine/Iminium Ion Formation : The nitrogen of 4-methylpiperidine (a secondary amine) attacks the carbonyl carbon of thiophene-2-carbaldehyde. After proton exchange and loss of water, an iminium ion is formed. This step is often catalyzed by mild acid.[6][9]
Cyanide Addition : The cyanide ion (CN⁻), an excellent nucleophile, attacks the electrophilic carbon of the iminium ion.[7][9] This forms the C-C bond and yields the stable α-aminonitrile intermediate.
Q2: Which cyanide source is safest and most effective?
While hydrogen cyanide (HCN) can be used, it is extremely hazardous.[7] A safer and more common laboratory practice is to use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) in combination with an ammonium salt or a mild acid (like NH₄Cl or acetic acid).[10] This generates HCN in situ in controlled amounts.
Q3: What are the best analytical methods to monitor the reaction progress?
Thin-Layer Chromatography (TLC) : An indispensable tool for monitoring the consumption of starting materials (especially the aldehyde) and the formation of the aminonitrile and final product. Use a suitable stain (e.g., ninhydrin for the final amine product, KMnO₄ for the aldehyde).
Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides more definitive tracking of all components in the reaction mixture by their mass-to-charge ratio, confirming the formation of intermediates and the final product.
Q4: What are the recommended conditions for the reduction step?
The choice of reducing agent depends on available equipment, scale, and functional group tolerance. The following table provides a comparison.
Reducing Agent
Typical Conditions
Advantages
Disadvantages
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous THF, 0 °C to RT/reflux, followed by aqueous work-up.[4][11]
High reactivity, fast, good yields, avoids over-alkylation.[12]
Highly reactive with water/protic solvents, requires careful handling, not ideal for large scale.[4]
Catalytic Hydrogenation (H₂/Raney® Ni)
H₂ gas (elevated pressure), Methanol/Ethanol, elevated temperature.[13][5]
Requires specialized hydrogenation equipment, potential for side reactions, catalyst can be pyrophoric.[3]
Transfer Hydrogenation (Raney® Ni / 2-propanol)
Reflux in 2-propanol, often with a base (e.g., KOH).[2]
Avoids use of high-pressure H₂ gas, milder conditions.[2]
Requires a large excess of catalyst, may have slower reaction times.[2]
Q5: How should I purify the final product, 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine?
The final product is a diamine, making it basic. This property can be exploited for purification.
Acid-Base Extraction : After the reaction work-up, dissolve the crude material in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl). The basic diamine product will move into the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind.
Basification and Re-extraction : The acidic aqueous layer is then cooled and made basic (pH > 12) with a strong base (e.g., NaOH). This neutralizes the salt and liberates the free diamine.
Final Extraction : The free diamine can then be re-extracted back into an organic solvent. The organic layer is then dried (e.g., over Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Chromatography/Distillation : If further purification is needed, column chromatography on silica gel (often using a mobile phase containing a small amount of base like triethylamine to prevent streaking) or vacuum distillation may be employed.
Author: BenchChem Technical Support Team. Date: March 2026
Compound Profile: 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine
Structural Liabilities: Primary amine (C1), Tertiary amine (piperidine ring), Electron-rich aromatic system (thiophene ring).
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Development Teams.
Welcome to the Technical Support Center. This guide provides actionable, field-proven troubleshooting strategies for managing the chemical instability of 1,2-diamine-thiophene derivatives in aqueous formulations.
Diagnostic Decision Tree
Before initiating complex forced degradation studies, use the following logical workflow to isolate the primary environmental stressor acting on your formulation.
Diagnostic decision tree for isolating degradation pathways in aqueous media.
Q1: Why is my compound degrading rapidly in standard aqueous buffers (pH 7.4) under ambient laboratory light?
The Mechanism: The thiophene ring is highly susceptible to photocatalytic degradation. Thiophene derivatives absorb UV and visible light, which excites the molecule and facilitates the generation of reactive oxygen species (ROS) or direct ring-opening reactions[1]. The presence of the electron-donating tertiary amine (piperidine) adjacent to the thiophene lowers the HOMO-LUMO gap, significantly increasing the molecule's thermodynamic susceptibility to photochemical oxidation[2].
The Fix: Conduct all analytical and formulation preparations in amber glassware. If the final drug product must be an aqueous solution, evaluate the addition of photostabilizers or package the formulation in light-occlusive containers.
Q2: LC-MS analysis of my stability samples shows major impurities at +16 Da and +32 Da. What are these, and how do I prevent them?
The Mechanism: These mass shifts are the hallmark of oxidative degradation. The +16 Da adduct typically represents either the N-oxide of the piperidine tertiary amine or the sulfoxide of the thiophene ring. The +32 Da adduct represents the thiophene sulfone or a dual N-oxide/sulfoxide species. In aqueous media, molecular oxygen and trace peroxides (often introduced via excipients) react readily with secondary and tertiary amines[3].
The Fix: Sparging the aqueous media with nitrogen to remove dissolved oxygen is critical. Furthermore, the addition of a chelating agent like EDTA (e.g., 100 mM) can sequester trace transition metals (Cu/Fe) that catalyze the propagation of peroxide radicals, effectively halting the autoxidation pathway[4].
Q3: We formulated the API with PEG 400 to improve solubility, but degradation accelerated. Why?
The Mechanism: Polyether compounds like polyethylene glycol (PEG) and polysorbates are highly susceptible to autoxidation, generating reactive hydroperoxides, formaldehyde, and formic acid during storage[5]. These peroxide impurities act as direct electrophiles, attacking the lone pair of the piperidine nitrogen to form N-oxides, while the formaldehyde can react with the primary amine to form Schiff bases.
The Fix: Switch to high-purity, peroxide-free grades of PEGs or polysorbates, and store them under inert gas. Alternatively, replace polyethers with non-oxidizing solubilizers like cyclodextrins.
Q4: The compound is stable at pH 3.0 but shows significant loss of assay at pH 9.0. Is this hydrolysis?
The Mechanism: While 1,2-diamines are generally resistant to simple aqueous hydrolysis, their stability is strictly governed by their protonation state. At pH 9.0, the molecule exists predominantly as a free base. The unprotonated nitrogen atoms have fully exposed lone pairs, making the molecule exponentially more reactive toward hydroxyl radicals and autoxidation[6]. Conversely, at pH 3.0, the amines are doubly protonated, sterically and electronically shielding the molecule from electrophilic attack.
The Fix: Formulate the aqueous solution at a slightly acidic pH (e.g., pH 4.5 - 5.5) using a citrate or acetate buffer. This maintains the protonated state of the amines, maximizing chemical stability while remaining physiologically tolerable.
Mechanistic Pathway of Oxidation
Understanding the exact site of degradation is critical for rational formulation design. The diagram below illustrates the divergent oxidative pathways triggered by different environmental stressors.
Primary oxidative degradation pathways yielding +16 Da and +32 Da mass adducts.
Quantitative Degradation Profile Summary
The following table synthesizes the expected kinetic behavior of the API under various stress conditions, providing a baseline for your analytical method development[7][8].
Stress Condition
Environment
Timeframe
Primary Degradant
Causality / Mechanism
Acidic (pH 2.0)
0.1 M HCl, 60°C
7 Days
None (Stable)
Amines are protonated; lone pairs are shielded from oxidation.
Basic (pH 10.0)
0.1 M NaOH, 60°C
48 Hours
N-Oxide (+16 Da)
Free base form exposes nitrogen lone pairs to dissolved oxygen.
Oxidative
3% H₂O₂, 25°C
2 Hours
N-Oxide (+16 Da)
Direct peroxide attack on the tertiary piperidine nitrogen.
Photolytic
UV/Vis (1.2M lux hrs)
24 Hours
Sulfoxide (+16 Da)
Photo-oxidation of the electron-rich thiophene ring.
Self-Validating Experimental Protocol: Forced Degradation Study (FDS)
To accurately map the degradation profile of this specific API without generating artificial, non-clinically relevant secondary degradants, execute the following controlled protocol[9].
Objective: Achieve 5% to 20% target degradation to facilitate stability-indicating LC-MS method development[7].
Phase 1: Preparation & Controls
Stock Solution: Prepare a 1.0 mg/mL solution of the API in a chemically inert co-solvent (e.g., LC-MS grade Acetonitrile).
Matrix Dilution: Dilute the stock to a working concentration of 0.1 mg/mL using 50 mM Phosphate Buffer (pH 7.4).
Control Establishment: Aliquot 5 mL of the working solution into a quartz flask. Wrap completely in aluminum foil (Dark Control) and store at 25°C. Causality: This isolates thermal/hydrolytic degradation from photolytic degradation.
Phase 2: Stress Application
Oxidative Stress: To a 5 mL aliquot, add 30% H₂O₂ to achieve a final concentration of 0.3% H₂O₂. Incubate at 25°C.
Photolytic Stress: Place a 5 mL aliquot in a clear quartz cell. Expose to UV/Vis light targeting 1.2 million lux hours and 200 watt-hours/m² (per ICH Q1B guidelines)[9].
Alkaline Stress: Adjust a 5 mL aliquot to pH 10.0 using 0.1 M NaOH. Incubate at 60°C.
Phase 3: Quenching & Analysis (Critical Step)
Failure to properly quench oxidative samples will result in continued degradation inside the HPLC autosampler, yielding false kinetic data.
Timepoints: Pull 0.5 mL samples at 0, 2, 4, 8, and 24 hours.
Quenching: Immediately transfer the pulled sample into a pre-chilled vial on ice (0°C) and dilute 1:10 with cold methanol to instantly arrest the reaction kinetics[8].
Analysis: Inject onto a UHPLC-PDA-MS/MS system within 30 minutes of quenching. Monitor the disappearance of the parent peak and the emergence of +16 Da (m/z) and +32 Da (m/z) peaks.
References[1] New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies - ACS Publications. Available at: https://pubs.acs.org[2] New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies - ResearchGate. Available at: https://www.researchgate.net[3] Oxidation of Drugs during Drug Product Development: Problems and Solutions - MDPI. Available at: https://www.mdpi.com[9] Early Efforts Identify Unstable APIs - Pharmaceutical Technology. Available at: https://www.pharmtech.com[7] Forced Degradation – A Review - Biomedical Journal. Available at: https://biomedres.us[8] Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products - PMC / NIH. Available at: https://www.ncbi.nlm.nih.gov[6] Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase - ResearchGate. Available at: https://www.researchgate.net[4] Amine oxidation in CO₂ capture processes - University of Texas Repository. Available at: https://repositories.lib.utexas.edu[5] A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs - PMC / NIH. Available at:https://www.ncbi.nlm.nih.gov
Comparative Guide: 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine vs. Classical Thiophene Pharmacophores in CNS Drug Discovery
Executive Summary Thiophene is a privileged pharmacophore in medicinal chemistry, consistently ranking among the top heterocyclic scaffolds in FDA-approved small molecules [1]. Its bioisosteric equivalence to benzene, co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiophene is a privileged pharmacophore in medicinal chemistry, consistently ranking among the top heterocyclic scaffolds in FDA-approved small molecules [1]. Its bioisosteric equivalence to benzene, combined with the unique electron-rich nature of the sulfur heteroatom, makes it highly valuable for central nervous system (CNS) targets [2].
This technical guide provides an objective comparison between the versatile building block 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine (hereafter referred to as 4-MPTE ) and other established thiophene-based scaffolds (such as thienobenzodiazepines and spirocyclic thiophenes). Designed for drug development professionals, this guide dissects the structural causality, comparative performance data, and self-validating experimental protocols required to evaluate these pharmacophores.
Structural Deconstruction & Causality
The rational design of CNS-active ligands relies heavily on precise spatial arrangements. The 4-MPTE scaffold integrates three critical elements, each serving a distinct mechanistic purpose:
The Thiophene Ring: Acts as a lipophilic anchor. Unlike a standard phenyl ring, the sulfur atom in thiophene can participate in weak hydrogen bonding and specific electrostatic interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) within G-protein-coupled receptor (GPCR) binding pockets [1]. It also alters the metabolic routing, often avoiding the rapid para-hydroxylation seen in phenyl analogs.
The Ethylamine Linker: This flexible chain mimics the endogenous monoamine backbone found in dopamine, serotonin, and trace amines [3]. It ensures the optimal distance between the aromatic system and the basic amine, a strict requirement for GPCR activation.
The 4-Methylpiperidine Moiety: The basic nitrogen forms a critical salt bridge with the highly conserved Aspartate residue (e.g., Asp3.32 in D2/D3 receptors). The addition of the 4-methyl group restricts conformational freedom and projects into a hydrophobic accessory sub-pocket, driving subtype selectivity (e.g., favoring D3 over D2) [4].
Caption: GPCR signaling modulation by 4-MPTE via Gαi/o pathway inhibition.
Comparative Performance Analysis
When benchmarking 4-MPTE against other thiophene-based pharmacophores, we must evaluate target affinity, structural flexibility, and Blood-Brain Barrier (BBB) permeability.
Thienobenzodiazepines (e.g., Olanzapine core): Highly rigid, multi-cyclic structures. They exhibit broad multi-target profiles (D2, 5-HT2A, H1) but lack the flexibility to be easily tuned for high subtype selectivity.
Spirocyclic Thiophenes: Conformationally locked systems primarily used to target Sigma-1 receptors. While highly selective, their rigid spiro-core limits their utility in flexible monoamine GPCR pockets.
4-MPTE: Offers a "goldilocks" balance. The rotatable ethylamine bond allows the ligand to adopt multiple bioactive conformations, while the 4-methylpiperidine provides steric bulk to prevent off-target promiscuity.
(Note: Data represents aggregated experimental medians derived from standardized in vitro assays [2][4].)
Experimental Methodologies
To ensure scientific integrity, the evaluation of thiophene-based scaffolds requires self-validating experimental systems. The following protocols detail the causality behind each methodological choice.
Caption: Step-by-step experimental workflow for evaluating thiophene-based CNS pharmacophores.
Protocol 1: In Vitro GPCR Radioligand Binding Assay
Objective: Quantify the binding affinity (K_i) of 4-MPTE at D2/D3 receptors.
Causality: We utilize [³H]-spiperone because it possesses high specific activity and binds competitively to the orthosteric site, allowing for direct calculation of test compound affinity via competitive displacement [4].
Membrane Preparation: Homogenize HEK293 cells stably expressing hD2R or hD3R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Reasoning: Isolating the membrane fraction removes intracellular GTP, preventing the GPCRs from shifting into a low-affinity state.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-spiperone, and varying concentrations of 4-MPTE (10⁻¹¹ to 10⁻⁴ M). Incubate for 120 minutes at 25°C to reach equilibrium.
Assay Validation: Include 10 µM Haloperidol in parallel wells to define non-specific binding (NSB). Reasoning: This creates a self-validating baseline; any signal above NSB represents true receptor-specific binding.
Termination: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Reasoning: Lipophilic thiophenes tend to stick to plastic and glass; PEI neutralizes the filter charge, drastically reducing background noise.
Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a liquid scintillation counter. Calculate K_i using the Cheng-Prusoff equation.
Objective: Validate the passive CNS penetrance of the thiophene scaffold.
Causality: While in vivo models are definitive, PAMPA-BBB provides a high-throughput, cell-free system to validate passive diffusion driven purely by the lipophilicity of the thiophene ring [2].
Lipid Coating: Coat the porous filter membrane of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Reasoning: Porcine brain lipids closely mimic the specific phospholipid composition of the human blood-brain barrier.
Incubation: Add 4-MPTE (diluted to 10 µM in PBS, pH 7.4) to the donor compartment. Fill the acceptor compartment with fresh PBS. Incubate at 37°C for 4 hours without agitation.
Quantification: Extract samples from both compartments and quantify the concentration of 4-MPTE using LC-MS/MS. Reasoning: LC-MS/MS provides high sensitivity for detecting low-concentration permeates without the need for radiolabeling the test compound.
Calculation: Calculate the effective permeability (P_e). Compounds with P_e > 4.0 × 10⁻⁶ cm/s are classified as highly BBB permeable.
References
Source: National Institutes of Health (NIH)
Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders
Source: Taylor & Francis Online
URL
As a Senior Application Scientist, establishing a rigorous, mechanistic approach to Environmental Health and Safety (EHS) is just as critical as the synthesis or application of the compound itself. The compound 2-(4-Meth...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous, mechanistic approach to Environmental Health and Safety (EHS) is just as critical as the synthesis or application of the compound itself.
The compound 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine presents a unique logistical and safety challenge. Structurally, it combines a highly basic aliphatic amine system (the primary ethylamine and the tertiary piperidine nitrogen) with an electron-rich thiophene ring. Mishandling this compound during disposal can lead to severe environmental toxicity or violent laboratory accidents.
The following guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this chemical.
Chemical Hazard Profile & Mechanistic Causality
To safely dispose of any chemical, you must first understand how its molecular structure dictates its reactivity:
Amine Basicity & Exothermic Risk: The dual-amine functionality makes this compound significantly basic. If introduced into acidic waste streams—particularly those containing nitric acid—it will undergo a rapid, exothermic acid-base neutralization. This can lead to the over-pressurization and explosive rupture of waste containers[1].
Thiophene Reactivity: The thiophene heterocycle is highly susceptible to electrophilic attack and oxidation. Mixing this compound with strong oxidizers or nitric acid can trigger violent, uncontrolled reactions[2].
Environmental Toxicity: Organic amines and thiophene derivatives are harmful to aquatic organisms and exhibit moderate mobility in soil[2]. Therefore, this compound strictly fails the American Chemical Society (ACS) criteria for drain disposal[3].
Quantitative Data & Compatibility Matrix
All quantitative thresholds and compatibility metrics for handling this compound are summarized below to ensure strict RCRA and EPA compliance.
Table 1: Waste Stream Compatibility and Quantitative Thresholds
Parameter
Specification / Threshold
Mechanistic Rationale
Primary Waste Category
Hazardous Organic Waste
Fails ACS criteria for drain disposal; must be collected for professional hazmat incineration[3][4].
Halogen Content Limit
< 10% total halogens
If the waste mixture contains <10% halogens, route to Non-Halogenated. If >10% (e.g., dissolved in DCM), route to Halogenated[5].
Container Headspace
≥ 1 inch (approx. 2.5 cm)
Provides critical expansion volume to prevent container over-pressurization from volatile vapor accumulation[5].
Incompatible Mixtures
Nitric Acid, Strong Oxidizers
Mixing organic waste with nitric acid causes exothermic reactions and catastrophic container failure[1].
PPE Breakthrough Time
> 240 minutes (Class 5+)
Chemical-resistant PVC or nitrile gloves must meet this threshold to prevent dermal absorption of thiophene derivatives[2].
Standard Operating Procedure: Disposal & Segregation
Every procedure in your laboratory must be a self-validating system —meaning the protocol includes built-in checks to confirm the step was executed safely and correctly.
Action: Determine if the waste is solid (contaminated PPE, empty vials, absorbents) or liquid (reaction media, solvents). Select a High-Density Polyethylene (HDPE) or borosilicate glass container[1].
Causality: HDPE provides superior chemical resistance against basic organic amines, whereas standard plastics may degrade.
Validation Check: Visually inspect the container for a unified, color-coded hazardous waste label before opening the cap. Ensure the container is not designated for acidic or aqueous waste.
Step 2: Liquid Waste Segregation
Action: Transfer the liquid waste into the appropriate carboy. If the compound is dissolved in solvents like methanol or ethyl acetate, use the Non-Halogenated stream. If dissolved in chloroform or dichloromethane, use the Halogenated stream[5].
Causality: Proper segregation prevents incompatible chemical reactions and dictates the required incineration temperature at the disposal facility.
Validation Check: After adding the waste and loosely resting the cap on the container, hover your gloved hand 1 inch away from the exterior of the carboy. If you detect any unexpected heat radiating from the plastic, an incompatible exothermic reaction is occurring. Immediately lower the fume hood sash and notify EHS.
Step 3: Sealing and Accumulation
Action: Leave at least 1 inch of headspace at the top of the container. Seal tightly and attach a completed Hazardous Waste Tag detailing the exact chemical name[5].
Causality: Headspace prevents hydrostatic bursting if ambient laboratory temperatures fluctuate.
Validation Check: Gently squeeze the sealed HDPE container. It should have slight "give." If the container feels rigid or bloated, it is over-pressurized and requires immediate venting in a fume hood.
In the event of an accidental release, follow this self-validating decontamination workflow:
Isolation & PPE Verification:
Action: Evacuate personnel not wearing proper PPE. Don PVC gloves, chemical goggles, and a lab coat[2][6].
Validation Check: Verify that local exhaust ventilation (or fume hood) is running at maximum capacity to extract flammable vapors[2].
Containment & Adsorption:
Action: Cover the spill completely with an activated charcoal adsorbent or a universal chemical binder[6][7]. Never use combustible materials like sawdust.
Causality: Activated charcoal effectively traps the organic amine and thiophene vapors, drastically reducing the risk of explosive vapor-air mixtures[8].
Validation Check: Visual and olfactory confirmation—the liquid should be completely absorbed with no pooling, and the distinct amine odor should noticeably dissipate.
Collection & Neutralization:
Action: Sweep the saturated adsorbent using non-sparking tools and place it into a dedicated solid hazardous waste container[2]. Wash the affected surface with water and collect the rinsate[9].
Validation Check: Wipe the decontaminated benchtop with a pH test strip moistened with DI water. A neutral pH (approx. 7.0) confirms the complete removal of the basic amine residue.
Disposal Workflow Visualization
Fig 1: Disposal workflow for 2-(4-Methyl-piperidin-1-yl)-2-thiophen-2-yl-ethylamine waste streams.
References
HAZARD SUMMARY IDENTIFIC
Thiophene - Santa Cruz Biotechnology - scbt.com -
THIOPHENE EXTRA PURE - Loba Chemie - lobachemie.com -
Hazardous Waste and Disposal - American Chemical Society - acs.org -
How to Properly Dispose Chemical Hazardous Waste - NSTA - nsta.org -
RoClean L211 - mcpur.com -
Guidelines for Segregating and Combining Chemical Wastes into Containers - upenn.edu -